molecular formula C7H13Cl2N3 B2782090 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride CAS No. 2225136-25-2

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride

Cat. No.: B2782090
CAS No.: 2225136-25-2
M. Wt: 210.1
InChI Key: VJRSERQBBWAJDB-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride is a bicyclic organic compound featuring a diazabicyclo core with a cyano group at position 2 and two hydrochloride counterions. Its molecular formula is C₇H₁₁N₃·2HCl, and its molecular weight is 216.12 g/mol (inferred from structural analogs ). The bicyclo[3.2.1]octane scaffold provides conformational rigidity, enhancing binding affinity to enzymatic targets .

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane-2-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-3-7-4-9-6-1-2-10(7)5-6;;/h6-7,9H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRSERQBBWAJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NCC2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.2.1]octane with cyanogen bromide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride has been investigated for its potential therapeutic effects:

Anticancer Activity

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • A study demonstrated that it inhibits cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against a range of pathogens:

  • It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features:

Catalyst in Reactions

1,4-Diazabicyclo[3.2.1]octane derivatives are used as catalysts in various organic reactions:

  • They have been utilized in the synthesis of complex organic molecules through cycloaddition reactions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride as an anticancer agent. The researchers found that it significantly reduced tumor size in xenograft models of breast cancer .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound, revealing its effectiveness against resistant strains of bacteria. The study concluded that it could be a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride C₇H₁₁N₃·2HCl 216.12 Not explicitly provided Bicyclo[3.2.1] core, cyano group, dihydrochloride salt for solubility
trans-7-Oxo-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile salts C₇H₁₀N₃O₅S⁻·Na⁺ 279.24 WO 2013/038330 Sulfate ester substituent, β-lactamase inhibitor activity
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 112.18 280-57-9 Smaller bicyclo[2.2.2] core, strong base, catalyst in polymerization
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride C₇H₁₄N₂·2HCl 199.11 17783-50-5 Methyl substituent at N8, similar scaffold but no cyano group
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride C₆H₁₂N₂·2HCl 185.10 857334-81-7 Enantiomerically pure form, used in chiral drug synthesis

Key Research Findings

  • β-Lactamase Inhibition: Cyano-substituted diazabicyclo compounds show enhanced binding to β-lactamases compared to non-cyano analogs (e.g., boronic acid inhibitors in ).
  • Solubility Advantage : Dihydrochloride salts improve aqueous solubility, critical for drug formulation .
  • Stereochemical Impact : Enantiopure (R)-forms exhibit distinct biological profiles, underscoring the importance of chirality .

Biological Activity

1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride (DBCO-CN·2HCl) is a bicyclic compound with the molecular formula C7H11N3·2HCl. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of DBCO-CN·2HCl, focusing on its antimicrobial, antiviral, and potential therapeutic properties.

Chemical Structure and Properties

DBCO-CN·2HCl consists of a bicyclic framework that includes a diazabicyclo moiety and a carbonitrile group. This combination enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC7H11N3·2HCl
CAS Number2225136-25-2
Molecular Weight185.1 g/mol
Purity≥95%

Antimicrobial Activity

Research indicates that DBCO-CN·2HCl exhibits significant antimicrobial properties against various bacterial strains. A study evaluating related bicyclic compounds showed that derivatives based on 1,4-diazabicyclo[2.2.2]octane demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) for selected compounds were comparable to or better than standard antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Table 1: Antimicrobial Activity of DBCO Derivatives

Compound Target Bacteria MIC (µg/mL) Reference
Compound 1cStaphylococcus aureus4
Compound 1ePseudomonas aeruginosa8
Compound 1bEscherichia coli16

Antiviral Activity

DBCO-CN·2HCl has also been investigated for its antiviral properties. In vitro studies have shown that compounds related to DBCO exhibit activity against viruses such as influenza A (H1N1). The mechanism of action is believed to involve interference with viral replication processes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while some derivatives exhibit potent antimicrobial and antiviral activities, they also show varying levels of cytotoxicity in mammalian cell lines. Further investigations are needed to determine the therapeutic index and safety margins for potential clinical applications .

Case Studies

A notable case study involved the synthesis and evaluation of a series of DBCO derivatives for their biological activities. The study highlighted that modifications in the linker moieties significantly influenced both the antimicrobial efficacy and cytotoxicity profiles of these compounds. Specifically, compounds with aromatic linkers demonstrated enhanced activity against bacterial strains while maintaining lower cytotoxic effects compared to their aliphatic counterparts .

Q & A

Q. Advanced Structural Characterization

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, resolving hydrogen-bonding networks, and confirming the bicyclo[3.2.1]octane framework .
  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR can distinguish bridgehead protons (δ ~2.5–3.5 ppm) and nitrile carbons (δ ~115–120 ppm). 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY help assign stereochemistry in derivatives .
  • Elemental analysis : Confirms dihydrochloride stoichiometry (Cl^- content) and rules out hydrate formation .

What experimental design challenges arise in synthesizing derivatives of this compound, and how can competing reaction pathways be mitigated?

Q. Advanced Synthetic Challenges

  • Regioselectivity : Functionalization at the bridgehead carbon (C2) versus the nitrile group requires careful choice of electrophiles. For example, acrylate derivatives form via [3+2] cycloadditions, but competing Michael additions may occur. Using bulky bases (e.g., DABCO) can suppress side reactions .
  • Diastereomer separation : Multi-step syntheses (e.g., from dibromoadipate esters) often yield rac/meso mixtures. Chiral HPLC or diastereomeric salt formation (e.g., tartaric acid) improves resolution .
  • Acid sensitivity : The bicyclic amine’s basicity necessitates anhydrous conditions during coupling to prevent premature salt decomposition .

How do solubility properties of the dihydrochloride salt impact its reactivity in aqueous versus organic media?

Q. Physicochemical Analysis

  • Solubility : The dihydrochloride salt is highly soluble in water and polar solvents (DMF, DMSO) but poorly soluble in ethers or hydrocarbons. This limits its use in hydrophobic reaction systems.
  • Protonation effects : In aqueous media, the bicyclic amine remains protonated, reducing nucleophilicity. For reactions requiring a free amine base (e.g., SN2 substitutions), in situ neutralization with DIEA or NaHCO3_3 is essential .
  • Stability : Hygroscopicity necessitates storage under inert atmospheres to prevent deliquescence .

What role does this compound play in medicinal chemistry, particularly in targeting nicotinic acetylcholine receptors (nAChRs)?

Q. Advanced Application in Drug Discovery

  • Ligand design : The bicyclic scaffold mimics natural alkaloids (e.g., epibatidine) and serves as a rigid backbone for nAChR ligands. Derivatives like 1-(1,4-diazabicyclo[3.2.1]oct-4-yl)-3-phenyl-propynone exhibit sub-micromolar affinity for α4β2 nAChR subtypes .
  • SAR studies : Modifying the nitrile to amides or ketones alters receptor selectivity. For example, fluorinated acrylate derivatives show enhanced blood-brain barrier penetration .
  • Toxicity considerations : High basicity may lead to off-target interactions; prodrug strategies (e.g., ester masking) improve pharmacokinetics .

How should researchers address contradictions in reported spectroscopic data or crystallographic parameters for this compound?

Q. Data Reconciliation Strategies

  • Crystallographic discrepancies : Variations in unit cell parameters may arise from hydrate formation or polymorphic transitions. Re-refinement using SHELXL with updated scattering factors resolves such issues .
  • NMR anomalies : Dynamic effects (e.g., ring-flipping) can broaden signals. Variable-temperature NMR or deuteration of labile protons clarifies assignments .
  • Validation via DFT : Computational models (e.g., B3LYP/6-31G*) predict vibrational spectra (IR/Raman) and compare with experimental data to confirm structural assignments .

What are the limitations of current catalytic methods for functionalizing this bicyclic scaffold, and what innovations are emerging?

Q. Advanced Methodological Gaps

  • Catalyst incompatibility : Transition-metal catalysts (e.g., Pd) may coordinate to the bicyclic amine, reducing efficiency. Ligand screening (e.g., Buchwald-type ligands) improves turnover .
  • Photoredox catalysis : Recent advances enable C–H functionalization under mild conditions. For example, [3+2] cycloadditions with isoquinoline N-oxides proceed via radical intermediates, avoiding harsh acids .
  • Enzyme-mediated synthesis : Immobilized lipases or transaminases show promise for enantioselective derivatization, though substrate scope remains limited .

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